molecular formula C14H14BrN3O2S B2588457 2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 392255-40-2

2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2588457
CAS No.: 392255-40-2
M. Wt: 368.25
InChI Key: RBCKDHPIFNNJSY-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a key chemical intermediate in the synthesis of potent and selective kinase inhibitors. Its primary research value lies in its role as a precursor for compounds targeting Fms-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell survival and proliferation. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most frequent driver mutations in Acute Myeloid Leukemia (AML) , making this receptor a high-priority therapeutic target. The reactive bromoacetamide moiety of this compound is strategically designed for further functionalization, typically through alkylation, to create novel molecules that covalently bind to specific cysteine residues within the kinase domain. This mechanism enables the development of irreversible inhibitors that can achieve enhanced selectivity and prolonged target engagement, potentially overcoming treatment resistance seen with reversible ATP-competitive agents . Consequently, this reagent is an essential tool for medicinal chemists and cancer researchers focused on developing next-generation targeted therapies for hematological malignancies, facilitating structure-activity relationship (SAR) studies and the exploration of novel chemical space in oncological drug discovery.

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-20-10-4-2-9(3-5-10)18-14(16-13(19)6-15)11-7-21-8-12(11)17-18/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKDHPIFNNJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the thieno[3,4-c]pyrazole core and the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromo substituent with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thieno[3,4-c]pyrazole scaffolds exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of cell proliferation : Research has shown that derivatives of thieno[3,4-c]pyrazoles can inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Targeting specific pathways : These compounds may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

For example, a study highlighted that similar thieno[3,4-c]pyrazole derivatives demonstrated cytotoxic effects against breast cancer cells through apoptosis induction .

Antimicrobial Properties

Compounds with thieno[3,4-c]pyrazole structures have also been explored for their antimicrobial activities. The presence of specific functional groups enhances their efficacy against a range of pathogens. For instance:

  • Bacterial Inhibition : Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Thieno[3,4-c]pyrazole derivatives have been evaluated for antifungal properties as well.

Drug Design and Development

The structure of 2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide makes it a promising candidate for drug design:

  • Structure-Based Drug Design : Its unique molecular framework allows for modifications that can enhance potency and selectivity against specific biological targets .
  • Lead Compound Development : The compound can serve as a lead structure for developing new drugs targeting various diseases.

Case Studies and Research Findings

Several case studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives in preclinical models:

StudyFocusFindings
Choi et al. (2018)Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using thieno[3,4-c]pyrazole derivatives .
Kim et al. (2020)Antimicrobial PropertiesReported effective inhibition against Staphylococcus aureus and Candida albicans .
Lee et al. (2021)Drug DesignUtilized structure-based approaches to optimize thieno[3,4-c]pyrazole compounds for enhanced activity .

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison of Core Heterocycles

The thieno[3,4-c]pyrazole core of the target compound contrasts with heterocycles in related acetamides:

  • Benzimidazoles: Compounds like 2-{4-[(5-methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide () feature a benzimidazole core, which provides planar aromaticity but lacks the sulfur atom present in thienopyrazoles. This difference may influence electronic properties and binding interactions .
  • 1,2,4-Triazoles: The compound 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () contains a triazole ring, offering three nitrogen atoms for hydrogen bonding. However, the absence of a fused thiophene system reduces its rigidity compared to the thienopyrazole core .
  • Pyrazines: 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () has a pyrazine ring, a diazine with two adjacent nitrogen atoms.
  • Dihydropyrazoles: Derivatives like N-{5-[3,5-bis-(4-methoxyphenyl)-dihydropyrazol-1-yl]acetamide () incorporate non-aromatic, partially saturated pyrazoline rings, which may enhance flexibility but reduce aromatic π-π stacking interactions .

Substituent Effects on Bioactivity and Solubility

  • Similar substituents in ’s compounds (e.g., dichlorophenyl) improve lipophilicity and membrane permeability .
  • Bulky Substituents : N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide () includes a cyclohexylmethyl group, which may hinder target binding but improve pharmacokinetic profiles through increased lipophilicity .

Physicochemical Properties

While direct data for the target compound (e.g., melting point, solubility) are unavailable in the evidence, comparisons can be inferred:

  • Melting Points : Dihydropyrazole derivatives () exhibit melting points ranging from 166–217°C, influenced by aromaticity and hydrogen bonding .
  • NMR Profiles : The methoxy group in the target compound would resonate near δ 3.7–3.8 (similar to and ), while bromine’s deshielding effect aligns with δ 7–8 aromatic signals in and .

Biological Activity

2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound belonging to the class of thienopyrazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H16BrN3O2SC_{19}H_{16}BrN_3O_2S. The structure includes a thieno[3,4-c]pyrazole core with a bromine atom and a methoxyphenyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that thienopyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E), which is involved in melanoma progression. The structure-activity relationship studies suggest that modifications in the thienopyrazole core can enhance antitumor potency and selectivity against cancer cells .

Anti-inflammatory Effects

Thienopyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX). In vitro studies have demonstrated that these compounds can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases by modulating the NF-kB pathway .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Similar thienopyrazole derivatives have been tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, showing moderate to high antibacterial activity. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Thienopyrazole CoreEssential for antitumor and anti-inflammatory effects
Bromine SubstitutionEnhances lipophilicity and cellular uptake
Methoxy GroupModulates receptor interactions and improves solubility

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of thienopyrazole derivatives on melanoma cell lines. The results indicated that compounds with a bromine substituent exhibited enhanced cytotoxicity compared to their non-brominated counterparts. This suggests that bromination at specific positions significantly influences their antitumor activity .
  • Anti-inflammatory Mechanisms : In an animal model of arthritis, administration of a thienopyrazole derivative reduced swelling and joint damage significantly compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers .

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